molecular formula C21H23N5O3S B11478658 1-({[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide

1-({[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide

Cat. No.: B11478658
M. Wt: 425.5 g/mol
InChI Key: JFUQAANPBLGXNO-UHFFFAOYSA-N
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Description

1-(2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles or other reduced derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazole ring can yield dihydrotriazoles.

Scientific Research Applications

1-(2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The triazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a triazole ring, a furan ring, and a piperidine ring

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

1-[2-[[5-(2-methylfuran-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23N5O3S/c1-14-17(9-12-29-14)20-23-24-21(26(20)16-5-3-2-4-6-16)30-13-18(27)25-10-7-15(8-11-25)19(22)28/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,22,28)

InChI Key

JFUQAANPBLGXNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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